molecular formula C9H10O3.Na<br>C9H10NaO3 B1324501 Sodium ethylparaben CAS No. 35285-68-8

Sodium ethylparaben

Cat. No.: B1324501
CAS No.: 35285-68-8
M. Wt: 189.16 g/mol
InChI Key: HLEKLAHSVAPCPF-UHFFFAOYSA-N
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Description

Ethylparaben sodium, also known as sodium ethyl para-hydroxybenzoate, is the sodium salt of ethylparaben. Ethylparaben is an ethyl ester of para-hydroxybenzoic acid. This compound is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antifungal and antibacterial properties .

Preparation Methods

Ethylparaben sodium is synthesized through the esterification of para-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction produces ethylparaben, which is then neutralized with sodium hydroxide to form ethylparaben sodium . Industrial production methods typically involve large-scale esterification and neutralization processes to ensure high yield and purity.

Chemical Reactions Analysis

Ethylparaben sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include water, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. Major products formed include para-hydroxybenzoic acid and its derivatives .

Scientific Research Applications

Ethylparaben sodium is extensively used in scientific research due to its preservative properties. Some applications include:

Mechanism of Action

Ethylparaben sodium exerts its preservative effects by disrupting the cell membrane of microorganisms, leading to the leakage of cellular contents and inhibition of essential enzymatic processes. It interferes with membrane transport processes and inhibits the synthesis of DNA, RNA, and key enzymes such as ATPases and phosphotransferases .

Comparison with Similar Compounds

Ethylparaben sodium is part of the paraben family, which includes compounds like methylparaben, propylparaben, and butylparaben. Compared to its counterparts:

Ethylparaben sodium is unique due to its balanced lipophilicity and effectiveness, making it a versatile preservative in various applications.

Biological Activity

Sodium ethylparaben, a common paraben derivative, is primarily used as a preservative in cosmetics, pharmaceuticals, and food products. Its biological activity has been the subject of extensive research, focusing on its estrogenic effects, metabolic pathways, and potential toxicity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a sodium salt of ethylparaben (ethyl p-hydroxybenzoate), which exhibits antimicrobial properties. Its mechanism of action primarily involves inhibiting bacterial growth by disrupting cell membrane integrity. Additionally, this compound can undergo hydrolysis to form p-hydroxybenzoic acid, which is then conjugated and excreted by the body .

Estrogenic Activity

Numerous studies have investigated the estrogenic properties of this compound. Research indicates that it can bind to estrogen receptors, albeit with significantly lower affinity compared to other parabens such as propylparaben. For instance, a study found that this compound exhibited estrogenic activity when incubated with human MCF-7 breast cancer cells, although its potency was approximately 60-fold weaker than propylparaben .

Table 1: Estrogenic Activity Comparison of Parabens

CompoundEstrogenic Activity (Relative Potency)
Propylparaben1 (Reference)
Methylparaben0.5
This compound0.016

Metabolism and Toxicokinetics

The metabolism of this compound has been studied in various animal models. In a study involving male Wistar rats, intravenous administration of radiolabeled this compound showed rapid metabolism and excretion, with metabolites such as p-hydroxybenzoic acid detected in urine and bile . The absorption through human skin was reported to be approximately 76.1% after 24 hours of exposure .

Table 2: Metabolic Pathways of this compound

MetaboliteDetection MethodBiological Matrix
p-Hydroxybenzoic AcidHigh-Performance Liquid Chromatography (HPLC)Urine
p-Hydroxyhippuric AcidHPLCUrine
p-Hydroxybenzoyl GlucuronideHPLCBile

Toxicity Studies

Toxicological assessments have revealed that this compound has a high NOAEL (No Observed Adverse Effect Level) at 1000 mg/kg body weight/day based on repeated-dose toxicity studies . However, concerns regarding reproductive toxicity have been raised, particularly regarding its effects on spermatogenesis and hormonal balance in animal studies .

Case Study: Reproductive Toxicity Assessment

A study conducted under the European Union chemicals legislation evaluated the developmental and reproductive toxicity (DART) of this compound. The findings indicated no observed adverse effects at high doses; however, the authors noted that further research is required to fully understand its potential endocrine-disrupting effects .

Applications in Agriculture

Beyond its use in cosmetics and food preservation, this compound has shown promise in agricultural applications. Research demonstrated its antifungal efficacy against postharvest pathogens like Penicillium spp., suggesting its potential as a safe alternative to synthetic fungicides in fruit preservation .

Properties

CAS No.

35285-68-8

Molecular Formula

C9H10O3.Na
C9H10NaO3

Molecular Weight

189.16 g/mol

IUPAC Name

sodium;4-ethoxycarbonylphenolate

InChI

InChI=1S/C9H10O3.Na/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3;

InChI Key

HLEKLAHSVAPCPF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)[O-].[Na+]

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)O.[Na]

melting_point

ofp-hydroxybenzoic acid derived from the sample is 213 °C to 217 °C

Key on ui other cas no.

35285-68-8

physical_description

White, crystalline hygroscopic powder

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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